molecular formula C16H11FO4 B1411521 (2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone CAS No. 2108836-36-6

(2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone

Cat. No. B1411521
CAS RN: 2108836-36-6
M. Wt: 286.25 g/mol
InChI Key: LDENJQRQBVESKE-UHFFFAOYSA-N
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Description

“(2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone” is a chemical compound with the CAS Number: 2108836-36-6 . It has a molecular weight of 286.26 . The IUPAC name for this compound is (2-fluoro-4-methoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone . It is also known by the synonym 3-(2-Fluoro-4-methoxybenzoyl)-1-benzofuran-5-ol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 286.26 . It is stored at a temperature of 28 C .

Scientific Research Applications

Synthesis of Complex Natural Products

The benzofuran ring system is a common motif in many natural products, which often exhibit significant biological activities. The compound can serve as a precursor in the total synthesis of natural products containing benzofuran rings . This process is crucial for the study and development of new pharmaceuticals.

Material Science Applications

The unique electronic properties of benzofuran derivatives make them interesting candidates for material science applications. They could be used in the development of new polymers or coatings with specific electrical or optical properties.

Each of these applications leverages the unique chemical structure of (2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone, and further research could uncover even more potential uses. The compound’s molecular weight of 286.26 and its storage temperature recommendation of 2-8°C suggest careful handling and storage conditions for experimental integrity .

Safety and Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . Always handle chemicals with appropriate safety measures.

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This makes them a promising area for future research, especially in the search for efficient antimicrobial candidates . There is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

(2-fluoro-4-methoxyphenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO4/c1-20-10-3-4-11(14(17)7-10)16(19)13-8-21-15-5-2-9(18)6-12(13)15/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDENJQRQBVESKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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